Cas no 53100-69-9 (2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI))
![2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI) structure](https://it.kuujia.com/scimg/cas/53100-69-9x500.png)
53100-69-9 structure
Nome del prodotto:2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI)
2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI)
- 4-O-[butyl-bis[[4-(6-methylheptoxy)-4-oxobut-2-enoyl]oxy]stannyl] 1-O-(6-methylheptyl) but-2-enedioate
- triisooctyl 4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxoisocrotonate]
- 4-[(6-methylheptyl)oxy]-4-oxobut-2-enoic acid - butyl-lambda~2~-stannanyl (3:1)
- Triisooctyl 4,4',4''-((butylstannylidyne)tris(oxy))tris(4-oxoisocrotonate)
- 53100-69-9
- EINECS 258-363-8
-
- Inchi: InChI=1S/3C12H20O4.C4H9.Sn/c3*1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14;1-3-4-2;/h3*7-8,10H,3-6,9H2,1-2H3,(H,13,14);1,3-4H2,2H3;/q;;;;+3/p-3
- Chiave InChI: AVKFSGKWGPDHSV-UHFFFAOYSA-K
- Sorrisi: CCCC[Sn](OC(=O)C=CC(=O)OCCCCCC(C)C)(OC(=O)C=CC(=O)OCCCCCC(C)C)OC(=O)C=CC(=O)OCCCCCC(C)C
Proprietà calcolate
- Massa esatta: 850.36058
- Massa monoisotopica: 858.357624
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 53
- Conta legami ruotabili: 36
- Complessità: 1040
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 3
- Carica superficiale: 0
- Conta Tautomer: niente
- Superficie polare topologica: 158
- XLogP3: niente
Proprietà sperimentali
- Punto di ebollizione: 342°Cat760mmHg
- Punto di infiammabilità: 122.9°C
- PSA: 157.8
- LogP: 8.40020
2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI) Letteratura correlata
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
53100-69-9 (2-Butenoic acid,4,4',4''-[(butylstannylidyne)tris(oxy)]tris[4-oxo-, triisooctyl ester, (Z,Z,Z)-(9CI)) Prodotti correlati
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
Fornitori consigliati
Taizhou Jiayin Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
